molecular formula C15H9Cl2FN2O3S2 B2566857 N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide CAS No. 895484-00-1

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide

Cat. No.: B2566857
CAS No.: 895484-00-1
M. Wt: 419.27
InChI Key: ITZHSIKDDYCHSZ-UHFFFAOYSA-N
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Description

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Chlorination: The benzothiazole core is then chlorinated at the 4 and 5 positions using a chlorinating agent such as thionyl chloride.

    Sulfonylation: The chlorinated benzothiazole is reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonylated intermediate.

    Acetamide Formation: Finally, the sulfonylated intermediate is reacted with acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated positions on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include sulfides or amines.

    Substitution: Products will vary depending on the nucleophile used, potentially forming new benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Possible applications in materials science, such as in the development of new polymers or dyes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes and receptors, potentially inhibiting or activating them. The presence of the sulfonyl and acetamide groups may enhance binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide
  • N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide

Uniqueness

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide is unique due to the specific combination of substituents on the benzothiazole ring and the presence of both sulfonyl and acetamide groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2FN2O3S2/c16-10-5-6-11-14(13(10)17)20-15(24-11)19-12(21)7-25(22,23)9-3-1-8(18)2-4-9/h1-6H,7H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZHSIKDDYCHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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